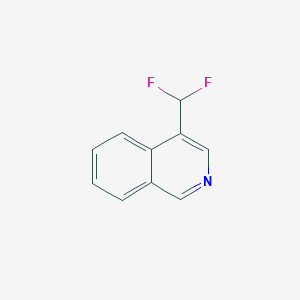![molecular formula C12H9NO B11910752 7-Methylfuro[3,2-F]quinoline CAS No. 63118-35-4](/img/structure/B11910752.png)
7-Methylfuro[3,2-F]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylfuro[3,2-F]quinoline: is a heterocyclic compound that belongs to the class of furoquinolines It is characterized by a fused ring system consisting of a furan ring and a quinoline ring, with a methyl group attached at the 7th position of the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
7-Methylfuro[3,2-F]quinoline can be synthesized through several methods. One common approach involves the condensation of 5-aminobenzofuran with paraldehyde in dilute hydrochloric acid, followed by reaction with methyl vinyl ketone in ethanol in the presence of ferric chloride and zinc chloride . Another method includes the reaction of the sodium salt of quinolin-6-ol with allyl bromides, followed by thermal rearrangement and acid-catalyzed cyclization .
Industrial Production Methods:
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
7-Methylfuro[3,2-F]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-Methylfuro[3,2-F]quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Wirkmechanismus
The mechanism of action of 7-Methylfuro[3,2-F]quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and DNA. The compound’s effects are mediated through pathways involving inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Furo[3,2-F]quinoline: Lacks the methyl group at the 7th position.
7-Methoxy-6-prenylfuro[2,3-B]quinoline: Contains a methoxy group and a prenyl group at different positions.
Furo[3,2-C]quinoline: Has a different ring fusion pattern.
Uniqueness:
7-Methylfuro[3,2-F]quinoline is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs.
Eigenschaften
CAS-Nummer |
63118-35-4 |
|---|---|
Molekularformel |
C12H9NO |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
7-methylfuro[3,2-f]quinoline |
InChI |
InChI=1S/C12H9NO/c1-8-2-3-9-10-6-7-14-12(10)5-4-11(9)13-8/h2-7H,1H3 |
InChI-Schlüssel |
DCEHIIRUVLLIRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)OC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



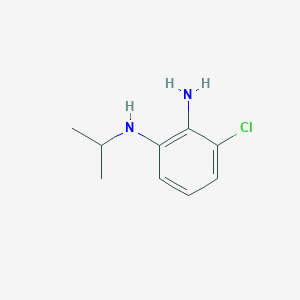
![3-Oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11910678.png)


![7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910718.png)
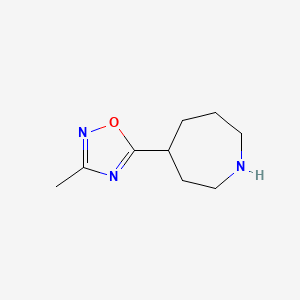

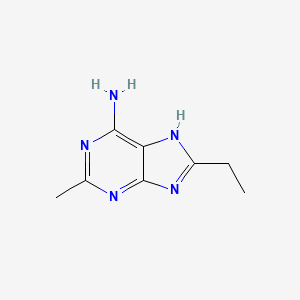
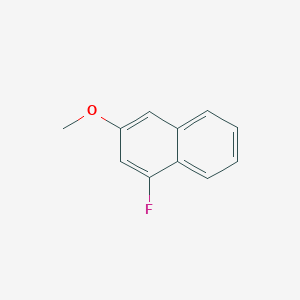
![5-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11910736.png)
